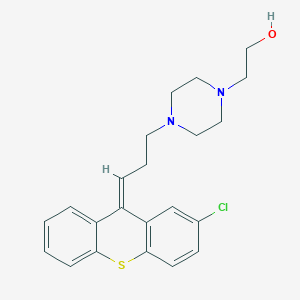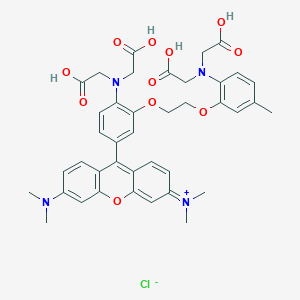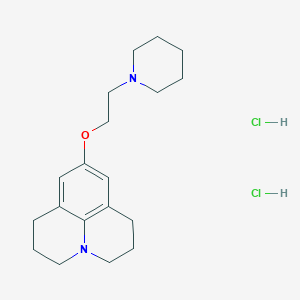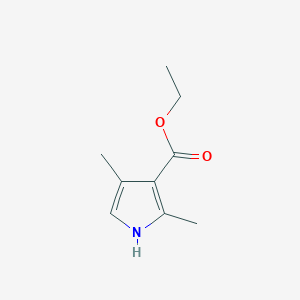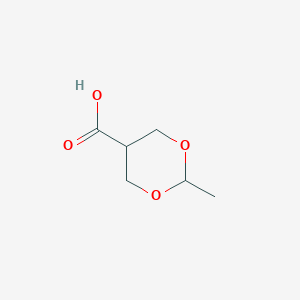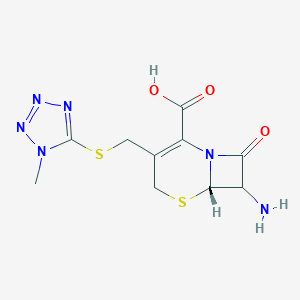
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Descripción general
Descripción
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid is a chemical compound with the formula C10H12N6O3S2. It has a molecular weight of 328.37068 g/mol . The IUPAC name for this compound is (6S)-7-amino-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, 2 sulfides, and 1 Beta-Lactam .Aplicaciones Científicas De Investigación
Biocatalytic Acylation in Antibiotic Synthesis
One of the applications of 7-TMCA is in the biocatalytic acylation process for synthesizing antibiotics. The process involves using an immobilized cephalosporin-acid synthetase as a biocatalyst to optimize the acylation of 7-TMCA by methyl ester of mandelic acid (MEMA). This method is part of alternative synthesis routes for antibiotics like Cefamandole .
Semi-Synthetic Cephalosporins Development
The introduction of various C3 and C7 substituents into the β-lactam nucleus of 7-TMCA allows for the creation of semi-synthetic cephalosporins. These modified cephalosporins can have different activities, spectrums of action, and resistance to β-lactamases .
Mecanismo De Acción
Target of Action
7-TMCA, also known as 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid or 7-AMTCA, primarily targets P-selectin , a cell adhesion molecule . P-selectin mediates the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .
Mode of Action
7-TMCA interacts with its target, P-selectin, by binding to it, thereby blocking its interaction with P-selectin glycoprotein ligand-1 . This interaction inhibits the adhesion of sickle red blood cells, platelets, and leukocytes to the endothelium .
Biochemical Pathways
The acylation of 7-TMCA is carried out using immobilized cephalosporin-acid synthetase as a biocatalyst . This process involves the use of methyl esters of D-mandelic acid, 1 (H)-tetrazolylacetic acid, cyanomethylthioacetic acid, thienylacetic acid, D-phenylglycine, and D-p-hydroxyphenylglycine as acylating agents .
Pharmacokinetics
It’s worth noting that the compound is part of the larger molecule crizanlizumab, which exhibits disproportional pharmacokinetics over a dose range .
Result of Action
The result of the action of 7-TMCA is the production of cefamandole (CFM) and six chimeric compounds composed of the C3-modified β-lactam nucleus and the acyl parts of various known antibiotics . These compounds can potentially be tested for antimicrobial activity under mild conditions without isolation, directly in the aqueous medium of reaction mixtures after biocatalytic synthesis .
Action Environment
The biocatalytic acylation of 7-TMCA is optimized under specific conditions in a water-organic medium containing 43% (vol/vol) of ethylene glycol at 30°С with a spontaneous pH gradient in the range of 8.0–6.0 . The efficiency of the reaction is influenced by these environmental factors .
Propiedades
IUPAC Name |
(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-15-10(12-13-14-15)21-3-4-2-20-8-5(11)7(17)16(8)6(4)9(18)19/h5,8H,2-3,11H2,1H3,(H,18,19)/t5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQHTOXGKVJPN-SVGQVSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105488 | |
| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid | |
CAS RN |
24209-38-9 | |
| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24209-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-TMCA in pharmaceutical synthesis?
A1: 7-TMCA serves as a vital building block for synthesizing several semi-synthetic cephalosporin antibiotics []. Its structure allows for the attachment of various side chains, leading to the creation of a diverse range of cephalosporin derivatives with potentially enhanced antimicrobial properties. For instance, it is a key intermediate in the production of Cefoperazone [, ], a third-generation cephalosporin antibiotic.
Q2: Can you describe a typical synthesis route for 7-TMCA?
A2: 7-TMCA can be synthesized by reacting 7-ACA (7-Aminocephalosporanic acid) with 1-methyl-5-mercapto-1,2,3,4-tetrazole []. This reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and utilizes acetonitrile as a solvent [].
Q3: Have there been any improvements in the synthesis of 7-TMCA?
A3: Yes, researchers have explored alternative catalysts and solvents to improve the synthesis of 7-TMCA. One notable approach replaces acetonitrile with dimethyl carbonate, a less toxic and environmentally friendlier solvent []. This method utilizes a boron trifluoride dimethyl carbonate complex as the catalyst, leading to improved product quality and reduced drying time [].
Q4: How is 7-TMCA used in the synthesis of Cefoperazone?
A4: Studies demonstrate that 7-TMCA can be effectively utilized as a starting material for Cefoperazone synthesis []. The process yields Cefoperazone water salt that meets the quality standards outlined in the Chinese Pharmacopoeia (ChP 2005) [].
Q5: Are there any other cephalosporin antibiotics synthesized using 7-TMCA?
A5: Beyond Cefoperazone, 7-TMCA serves as a key intermediate in the synthesis of Cefbuperazone []. This synthesis route begins with D-threonine, which undergoes a series of reactions culminating in the condensation of a derivative with 7-TMCA and subsequent 7-methoxylation to yield Cefbuperazone [].
Q6: Has the stability of Cefoperazone synthesized from 7-TMCA been investigated?
A6: Research indicates that Cefoperazone synthesized from 7-TMCA exhibits good stability. One study observed that the color of the synthesized Cefoperazone remained unchanged (white) even after six months of exposure to air at room temperature []. This finding suggests a promising stability profile for the final drug product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



